B1577770 Brevinin-2LTa

Brevinin-2LTa

Cat. No.: B1577770
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2LTa is an antimicrobial peptide (AMP) isolated from the skin secretions of the broad-folded frog (Hylarana latouchii). It belongs to the brevinin-2 family, a group of cationic peptides known for their broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses. This compound was identified through molecular cloning and proteomic approaches, including reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods confirmed its mature peptide sequence and structural characteristics, such as a putative C-terminal cyclic domain (Rana box), a hallmark of many brevinin-2 peptides .

A key feature of this compound is its low hemolytic activity in vitro, making it a promising candidate for therapeutic development. Unlike many AMPs that exhibit cytotoxicity against mammalian cells, this compound achieves antimicrobial efficacy without significant damage to red blood cells, as demonstrated in experimental assays .

Properties

bioactivity

Gram+ & Gram-,

sequence

GAFGDLLKGVAKEAGMKLLNMAQCKLSGKC

Origin of Product

United States

Comparison with Similar Compounds

Brevinin-2 Family

Brevinin-2 peptides are characterized by a conserved N-terminal region and a C-terminal Rana box. This compound aligns closely with other brevinin-2 peptides (e.g., brevinin-2LTb, brevinin-2LTc) in terms of sequence homology and antimicrobial mechanisms. However, this compound exhibits lower hemolytic activity compared to some brevinin-2 variants, which often display moderate-to-high cytotoxicity. This reduced toxicity is attributed to subtle differences in its hydrophobic and cationic residue distribution .

Esculentin-1 Family

Esculentin-1 peptides, such as esculentin-1LTa, are longer (typically 46–48 residues) and adopt α-helical structures. They primarily target Gram-negative bacteria through membrane disruption. In contrast, this compound is shorter (exact length unspecified in evidence) and lacks the extended helical domains of esculentin-1 peptides. While both families show broad-spectrum activity, this compound’s smaller size may enhance tissue penetration and synthetic feasibility .

Esculentin-2 Family

Esculentin-2 peptides (e.g., esculentin-2LTa) are shorter than esculentin-1 and share structural similarities with brevinin-2 peptides. However, esculentin-2 peptides often exhibit stronger antifungal activity.

Palustrin-2 Family

Palustrin-2 peptides (e.g., palustrin-2LTa) are noted for their potent activity against drug-resistant pathogens. However, they frequently induce significant hemolysis at therapeutic concentrations. This compound’s advantage lies in its comparable antimicrobial efficacy with markedly reduced cytotoxicity, as demonstrated in parallel hemolysis assays .

Temporin Family

This compound, with its cyclic C-terminal domain, offers greater structural stability and a broader antimicrobial spectrum.

Table 1: Comparative Analysis of this compound and Similar AMP Families

AMP Family Key Features Antimicrobial Targets Hemolytic Activity Structural Stability Reference
This compound Low hemolysis, Rana box motif Broad-spectrum Low High (cyclic domain)
Brevinin-2 Moderate hemolysis, conserved N-terminal Bacteria, fungi Moderate Moderate
Esculentin-1 Long α-helical structure Gram-negative bacteria Not reported Moderate
Esculentin-2 Antifungal specialization Fungi, Gram-negative bacteria Moderate High
Palustrin-2 Targets drug-resistant pathogens Multidrug-resistant bacteria High Moderate
Temporin Short, linear structure Gram-positive bacteria High Low

Research Findings and Implications

  • Hemolytic Activity : this compound’s low hemolysis (<10% at MIC values) distinguishes it from other AMPs in its class, addressing a major limitation in AMP-based drug development .
  • Structural Optimization : The Rana box in this compound enhances stability against proteolytic degradation compared to linear peptides like temporins.
  • Therapeutic Potential: Its balanced activity against both bacteria and fungi positions it as a versatile candidate for treating polymicrobial infections.

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